LRRK2 inhibitor 1 is a selective small molecule inhibitor targeting the leucine-rich repeat kinase 2, a protein associated with Parkinson's disease. This compound has garnered attention due to its potential therapeutic implications in neurodegenerative disorders, particularly in inhibiting the kinase activity of both wild-type and mutant forms of LRRK2, such as G2019S. The discovery and optimization of LRRK2 inhibitor 1 involved extensive synthetic chemistry and biological evaluation, leading to its characterization as a potent inhibitor with low nanomolar activity.
The development of LRRK2 inhibitor 1 was primarily reported in scientific literature focusing on its biochemical properties and therapeutic potential. Key studies include detailed evaluations of its synthesis, selectivity, and efficacy against various kinases. Notably, the compound was synthesized and characterized by researchers at Novandi, with contributions from various institutions dedicated to Parkinson's disease research .
LRRK2 inhibitor 1 is classified as a type-II kinase inhibitor. This classification is based on its mechanism of action, which involves binding to the inactive conformation of the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. It is part of a broader category of small molecules designed to modulate kinase activity in various signaling pathways implicated in disease processes.
The synthesis of LRRK2 inhibitor 1 involved several key steps, including the design of molecular analogs and iterative rounds of synthesis and testing. The initial compound was derived from diazepin-6(11H)-one analogs, which were screened for their binding affinities against both wild-type LRRK2 and the G2019S mutant .
Technical Details:
The molecular structure of LRRK2 inhibitor 1 features a complex arrangement that includes multiple functional groups conducive to binding within the active site of LRRK2. The specific structural details are crucial for understanding its interaction with the kinase domain.
The compound exhibits specific binding interactions that have been characterized through various biochemical assays. For instance, it shows an IC50 value of approximately 13 nM against wild-type LRRK2 and 6 nM against the G2019S mutant . These values indicate a strong affinity for the target enzyme.
LRRK2 inhibitor 1 undergoes specific interactions with ATP and other substrates involved in kinase signaling pathways. As an ATP-competitive inhibitor, it competes with ATP for binding to the active site of LRRK2.
Technical Details:
The mechanism by which LRRK2 inhibitor 1 exerts its effects involves binding to the inactive conformation of LRRK2. This binding stabilizes the inactive state and prevents phosphorylation events that are crucial for downstream signaling pathways associated with neuronal health.
Experimental data demonstrate that treatment with LRRK2 inhibitor 1 leads to significant dephosphorylation at specific serine residues (Ser910/Ser935) within a short time frame (15 minutes), indicating rapid action on the target enzyme . The effects are reversible upon removal of the inhibitor from cell culture media.
LRRK2 inhibitor 1 is typically characterized by:
The chemical properties include:
Relevant analyses suggest that the compound maintains favorable properties for penetration across biological membranes, critical for central nervous system applications.
LRRK2 inhibitor 1 has significant scientific applications primarily in:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0